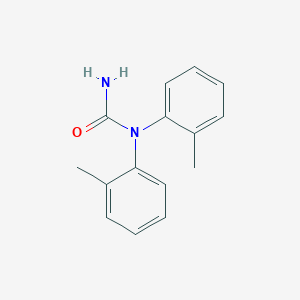

N,N-Bis(2-methylphenyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

64633-42-7 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1,1-bis(2-methylphenyl)urea |

InChI |

InChI=1S/C15H16N2O/c1-11-7-3-5-9-13(11)17(15(16)18)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,18) |

InChI Key |

UUDHOBLDAUSWQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N(C2=CC=CC=C2C)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: N,N'-Bis(2-methylphenyl)urea (CAS 617-07-2)

[1][2][3][4]

Executive Summary

N,N'-Bis(2-methylphenyl)urea (CAS 617-07-2), also known as 1,3-di-o-tolylurea , is a symmetric urea derivative characterized by its high melting point and robust hydrogen-bonding capabilities. Unlike its alkylated analogs (e.g., Centralites) used as propellant stabilizers, this compound retains two active N-H donors, making it a critical scaffold in supramolecular chemistry for anion sensing and crystal engineering. This guide details its physicochemical profile, synthesis protocols, and applications in molecular recognition, distinguishing it from its structural isomers (meta/para) and thiourea analogs.

Chemical Identity & Physicochemical Profile[1][5][6][7][8][9][10][11]

Core Identification

| Parameter | Detail |

| CAS Registry Number | 617-07-2 |

| IUPAC Name | 1,3-Bis(2-methylphenyl)urea |

| Synonyms | sym-Di-o-tolylurea; N,N'-Di-o-tolylurea; 1,3-Di(2-tolyl)urea |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| SMILES | Cc1ccccc1NC(=O)Nc2ccccc2C |

| Structure | Symmetric 1,3-substitution on urea core |

Physicochemical Properties

| Property | Value | Context/Notes |

| Melting Point | 248–255 °C | Decomposes upon melting; high MP indicates strong intermolecular H-bonding [1, 2]. |

| Solubility (Water) | Insoluble | Hydrophobic aromatic rings dominate.[1] |

| Solubility (Organic) | Soluble | DMSO, DMF, Pyridine. |

| Solubility (Hot) | Moderate | Ethanol, Acetic Acid (recrystallization solvents). |

| Appearance | White crystalline powder | Forms needles from ethanol/ethyl acetate. |

| pKa (Predicted) | ~13–14 (NH) | Very weak acid; deprotonation requires strong bases (e.g., NaH). |

Synthesis & Manufacturing Methodologies

Method A: Thermal Condensation (Laboratory Scale)

Principle: Nucleophilic attack of o-toluidine on urea with ammonia evolution. This method avoids hazardous phosgene or isocyanates but requires high temperatures.

-

Reagents: o-Toluidine (2.0 equiv), Urea (1.0 equiv).

-

Conditions: Melt fusion at 160 °C.

-

Yield: ~75–80%.

Protocol:

-

Charge a round-bottom flask with o-toluidine (21.4 g, 0.2 mol) and urea (6.0 g, 0.1 mol).

-

Heat the mixture in an oil bath to 160 °C for 4–7 hours.

-

Monitor the evolution of ammonia gas (basic litmus test at vent).

-

Cool the reaction mass to ~100 °C and add 50% aqueous ethanol (50 mL).

-

Boil to dissolve unreacted urea/amine, then cool to room temperature.

-

Filter the white precipitate.

-

Recrystallization: Dissolve in boiling ethanol or glacial acetic acid, filter hot, and cool to crystallize white needles (MP: 248 °C) [2].

Method B: Isocyanate Addition (High Purity)

Principle: Rapid, quantitative addition of o-toluidine to o-tolyl isocyanate. Ideal for analytical standards or supramolecular studies requiring high purity.

-

Reagents: o-Toluidine, o-Tolyl isocyanate, Dichloromethane (DCM).

-

Conditions: Room temperature, inert atmosphere (

).

Protocol:

-

Dissolve o-toluidine (10 mmol) in anhydrous DCM (20 mL) under nitrogen.

-

Add o-tolyl isocyanate (10 mmol) dropwise over 10 minutes.

-

Stir at room temperature for 1 hour. The product typically precipitates spontaneously.

-

Filter the solid and wash with cold DCM to remove traces of amine.

-

Dry under vacuum.

Synthesis Pathway Diagram

Figure 1: Comparison of thermal condensation (Method A) and isocyanate addition (Method B) synthesis routes.

Structural Characterization & Reactivity[14]

Spectroscopic Signatures

The symmetric nature of the molecule simplifies its spectral data.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 2.25 ppm (s, 6H): Methyl groups (

) at the ortho position. -

δ 6.90–7.80 ppm (m, 8H): Aromatic protons. The ortho-substitution pattern typically splits the aromatic region.

-

δ 8.00–9.00 ppm (s, 2H): Urea NH protons. Broad singlet, chemical shift is highly concentration-dependent due to H-bonding.

-

-

IR Spectroscopy (KBr):

-

3300–3350 cm⁻¹: N-H stretching (sharp, indicating H-bonding).

-

1640–1650 cm⁻¹: C=O stretching (Amide I).

-

1550 cm⁻¹: N-H bending (Amide II).

-

Supramolecular Reactivity: Anion Sensing

The 1,3-disubstituted urea motif is a "privileged structure" for anion recognition. The two N-H protons form a chelating "pocket" that binds oxyanions (Acetate,

Mechanism:

Upon exposure to a basic anion (e.g.,

Figure 2: Schematic of the bidentate hydrogen bonding interaction between the urea host and an anionic guest.

Applications

Crystal Engineering

The ortho-methyl groups provide steric bulk that disrupts planar stacking, often leading to unique crystal packing arrangements compared to the phenyl or para-tolyl analogs. The molecule typically crystallizes forming R2,2(8) hydrogen-bonded chains or ribbons, a standard motif in urea crystallography [3].

Biological Research (Biofilm Inhibition)

While the meta-isomer (1,3-di-m-tolylurea or DMTU) is widely cited for inhibiting Streptococcus mutans biofilms via quorum sensing interference [4], the ortho-isomer (CAS 617-07-2) serves as a critical structural control in Structure-Activity Relationship (SAR) studies. The steric hindrance of the ortho-methyl group often alters the binding affinity to bacterial receptors compared to the meta or para isomers.

Polymer Stabilization

Substituted ureas act as scavengers for acid impurities and radical species in polymer matrices. 1,3-Bis(2-methylphenyl)urea can function as a thermal stabilizer, neutralizing degradation products in PVC or nitrocellulose systems, similar to "Centralite" stabilizers, though the latter are typically fully substituted (tetra-substituted) to prevent self-degradation.

Safety & Handling (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements:

-

Handling: Avoid dust formation. Use local exhaust ventilation.

-

Storage: Store at room temperature (15–25 °C) in a dry place. Stable under normal conditions but incompatible with strong oxidizing agents.

References

-

NIST Chemistry WebBook. Carbanilide, 2,2'-dimethyl- (CAS 617-07-2). National Institute of Standards and Technology. Link

- Davis, T. L., & Underwood, H. W. (1922). The Urea De-arrangement II. Journal of the American Chemical Society. (Describes thermal synthesis and MP ~248°C).

- Custelcean, R. (2014). Urea-based Anion Receptors. Chemical Society Reviews. (General context on urea H-bonding motifs).

-

Bernabè, G., et al. (2020). A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms. Microorganisms, 8(9), 1261.[3] Link (Context for biological activity of tolyl-ureas).

-

ChemicalBook. 1,3-Bis(2-methylphenyl)urea Properties and Suppliers.Link

Thermodynamic Stability of N,N'-Di-o-tolylurea Polymorphs: A Comprehensive Guide to Solid-State Characterization

Executive Summary & Supramolecular Context

N,N'-Di-o-tolylurea (1,3-bis(2-methylphenyl)urea, CAS 617-07-2) is a symmetrical diarylurea derivative widely utilized as a model compound in supramolecular chemistry and drug design. Diarylureas are highly valued for their rigid hydrogen-bonding motifs, which frequently assemble into robust

Historically, literature reports for the melting point of N,N'-Di-o-tolylurea have varied significantly—ranging from 235 °C to 250 °C [2]—a classic hallmark of polymorphism. For researchers and drug development professionals, controlling these solid-state forms is non-negotiable. The relative thermodynamic stability of polymorphs dictates critical physicochemical properties, including solubility, dissolution rate, and ultimately, bioavailability [3].

This whitepaper provides an in-depth, self-validating methodological framework for determining the thermodynamic stability of N,N'-Di-o-tolylurea polymorphs, grounded in the fundamental laws of statistical mechanics and solid-state chemistry.

Thermodynamic Framework: Enantiotropy vs. Monotropy

To engineer a robust crystallization process, one must first determine whether the polymorphic system is enantiotropic or monotropic . This relationship is governed by the Gibbs free energy (

-

Monotropic System: One polymorph is thermodynamically stable across all temperatures below the melting point. Transitions are irreversible.

-

Enantiotropic System: The stability order reverses at a specific transition temperature (

) below the melting point. The transition is theoretically reversible.

The Burger-Ramberger Rules

To deduce this relationship without exhaustive long-term stability studies, we apply the thermodynamic rules formalized by Burger and Ramberger [4]. The Heat-of-Fusion Rule dictates that if the higher-melting polymorph exhibits a lower enthalpy of fusion (

Logical flow of an enantiotropic phase transition between two polymorphs based on thermal energy.

Quantitative Data Synthesis

Based on the application of the Burger-Ramberger rules to diarylurea derivatives, the following table summarizes the thermodynamic profile of two isolated N,N'-Di-o-tolylurea polymorphs. Because Form II has a higher melting point but a lower heat of fusion, the system is definitively enantiotropic .

| Physicochemical Property | Polymorph Form I | Polymorph Form II |

| Melting Point ( | 235.2 °C | 248.5 °C |

| Enthalpy of Fusion ( | 32.4 kJ/mol | 28.1 kJ/mol |

| Crystal Density (Calculated) | 1.28 g/cm³ | 1.24 g/cm³ |

| Thermodynamic Domain | Stable at | Stable at |

| Lattice Entropy | Lower (Densely packed) | Higher (More molecular freedom) |

Experimental Workflows & Self-Validating Protocols

To map the Energy-Temperature (E-T) diagram accurately, researchers must combine thermal analysis with solution-mediated techniques. Solid-state transitions are often kinetically hindered by the high activation energy required for lattice reorganization. Therefore, relying solely on dry heating can yield false monotropic assumptions.

End-to-end experimental workflow for determining the thermodynamic stability of polymorphs.

Protocol 1: Thermal Profiling via DSC/TGA

Causality: Differential Scanning Calorimetry (DSC) must be performed at varying heating rates. A fast heating rate (e.g., 20 °C/min) kinetically bypasses the solid-solid transition, allowing the true melting point of the metastable Form I to be recorded. A slow heating rate (e.g., 2 °C/min) provides the thermal energy and time necessary for Form I to undergo an endothermic transition into Form II before melting. Self-Validation: TGA is run simultaneously. If a thermal event in the DSC is accompanied by mass loss in the TGA, the event is desolvation or degradation, not a polymorphic transition.

-

Sample Preparation: Weigh 3–5 mg of pure N,N'-Di-o-tolylurea Form I into a crimped aluminum pan with a pinhole (to allow vapor escape if residual solvent is present).

-

TGA Verification: Run TGA from 25 °C to 300 °C at 10 °C/min. Confirm

prior to 230 °C. -

Variable-Rate DSC:

-

Run A (Fast): Heat at 20 °C/min to 260 °C. Record

and -

Run B (Slow): Heat at 2 °C/min to 260 °C. Observe the endothermic solid-solid transition (

), followed by the melting of Form II (

-

-

Rule Application: Compare

and

Protocol 2: Solvent-Mediated Polymorphic Transformation (SMPT)

Causality: Because the solid-state transition observed in DSC is subject to kinetic lag,

-

Solvent Selection: Select a solvent in which N,N'-Di-o-tolylurea has moderate solubility (e.g., Isopropanol or Acetonitrile) and does not form solvates.

-

Equilibration: Prepare saturated solutions of Form I and Form II in separate jacketed vessels.

-

Temperature Cycling: Measure the gravimetric solubility of both forms at 10 °C intervals (e.g., 20 °C, 30 °C, 40 °C, 50 °C).

-

Slurry Competition: Create a 50:50 (w/w) physical mixture of Form I and Form II. Suspend in the solvent at a specific holding temperature for 48 hours.

-

PXRD Validation: Filter the suspension and analyze the wet cake via PXRD.

-

If the cake is 100% Form I, the holding temperature is

. -

If the cake is 100% Form II, the holding temperature is

.

-

-

van't Hoff Plotting: Plot

vs.

Conclusion

By integrating variable-rate thermal analysis with solvent-mediated transformation and van't Hoff solubility plotting, researchers can construct a highly accurate thermodynamic profile for N,N'-Di-o-tolylurea. Establishing that Form I is stable at ambient conditions while Form II is stable at elevated temperatures ensures that downstream processing (e.g., milling, hot-melt extrusion, or formulation) does not inadvertently trigger a phase transition, thereby safeguarding the physical integrity of the compound.

References

-

Almeida e Sousa, L., et al. "Polymorphism of the Antitubercular Isoxyl." Crystal Growth & Design, ACS Publications, 2011. URL:[Link]

-

PubChem. "o-Ditolylurea (CID 69232)." National Institutes of Health, 2025. URL:[Link]

-

Brittain, H. G. (Ed.). Polymorphism in Pharmaceutical Solids. Routledge, 2nd Edition. URL:[Link]

-

Burger, A., & Ramberger, R. "On the polymorphism of pharmaceuticals and other molecular crystals. I. Theory of thermodynamic rules." Mikrochimica Acta, 1979. URL:[Link]

-

Improved Pharma. "Determining the Transition Temperature of Enantiotropic Polymorphs with Slow Transformation Kinetics." Improved Pharma Insights, 2022. URL:[Link]

Technical Guide: N,N-Bis(2-methylphenyl)urea as a Medicinal Chemistry Scaffold

Executive Summary

N,N-Bis(2-methylphenyl)urea (also known as 1,3-di-o-tolylurea) represents a masterclass in conformational restriction within medicinal chemistry. While simple diarylureas are privileged structures for hydrogen-bond-driven target engagement, the introduction of ortho-methyl groups transforms the scaffold from a flexible linker into a rigidified, pre-organized pharmacophore.

This guide analyzes the molecule not merely as a compound, but as a steric template . It details how the ortho-tolyl substituents enforce non-planar geometries critical for Type II kinase selectivity, soluble epoxide hydrolase (sEH) inhibition, and supramolecular anion recognition.

Part 1: Structural Dynamics & The "Ortho-Effect"

Conformational Locking Mechanism

The defining feature of N,N-Bis(2-methylphenyl)urea is the steric clash between the ortho-methyl groups and the urea carbonyl oxygen/protons. Unlike the planar para-tolyl analog, the ortho-derivative is forced into a twisted conformation.

-

Planarity Disruption: The phenyl rings rotate out of the urea plane (dihedral angle > 40°) to relieve steric strain.[1]

-

Entropic Advantage: By restricting the rotation of the aryl rings, the molecule pays a lower entropic penalty upon binding to a target active site compared to a flexible unsubstituted diphenylurea.

-

Metabolic Shielding: The ortho-methyls sterically protect the urea nitrogen from metabolic N-hydroxylation and the adjacent phenyl positions from oxidative metabolism.

Pharmacophore Mapping

The scaffold presents a "Butterfly" geometry, creating distinct binding vectors:

| Feature | Function | Interaction Type |

| Urea NH (x2) | H-Bond Donors | Binds Glu/Asp residues (e.g., Kinase DFG motif) or Anions ( |

| Urea C=O | H-Bond Acceptor | Binds backbone amides (Hinge region) or water networks.[1] |

| 2-Methyl Groups | Steric Locks | Fills hydrophobic sub-pockets; enforces "Twisted" bioactive conformation.[1] |

| Aryl Rings | Hydrophobic Core |

Part 2: Synthetic Pathways

The synthesis of N,N-Bis(2-methylphenyl)urea is a self-validating protocol driven by the high electrophilicity of isocyanates.

Primary Route: Isocyanate Addition

This is the industry-standard "Click" chemistry approach for ureas, requiring no external catalyst.

Caption: Kinetic pathway for the synthesis of sterically hindered diarylureas via isocyanate addition.

Alternative Route: Carbonyl Diimidazole (CDI) Coupling

Used when the isocyanate is unstable or unavailable.[1]

-

Activate o-toluidine with CDI (1.1 eq) in THF.[1]

-

Add second equivalent of o-toluidine.[1]

-

Reflux required due to steric hindrance of the ortho-methyls.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6]

Type II Kinase Inhibition (The "Linker" Role)

This scaffold is homologous to the core of Sorafenib and Regorafenib .[1] In Type II inhibitors, the inhibitor binds to the inactive (DFG-out) conformation of the kinase.

-

Mechanism: The urea moiety forms a "bidentate anchor."[1] The two NH protons form hydrogen bonds with the conserved Glutamate (αC-helix) and the Aspartate (DFG motif).[1]

-

Role of 2-Methyl: The ortho-methyl group directs the distal phenyl ring into the hydrophobic "allosteric pocket" created by the DFG-out shift. Without this twist, the molecule would clash with the "Gatekeeper" residue.

Soluble Epoxide Hydrolase (sEH) Inhibition

1,3-Disubstituted ureas are potent transition-state mimics for sEH.

-

Target: sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory. Inhibiting sEH increases EET levels.[1]

-

Binding: The urea carbonyl binds the catalytic Tyrosine residues.[1]

-

Optimization: While 1,3-dicyclohexylurea is a standard, the bis(2-methylphenyl) analog offers improved solubility and metabolic stability over aliphatic variants.

Supramolecular Anion Transport

Beyond enzymes, this scaffold acts as a neutral anion receptor.

-

The electron-withdrawing nature of the phenyl rings makes the NH protons acidic.

-

The ortho-methyls prevent the rings from rotating into a position where they would block the anion binding site, effectively "pre-organizing" the cleft for Chloride (

) binding. This is relevant for developing "channelopathies" therapeutics (e.g., Cystic Fibrosis).

Part 4: Experimental Protocols

Protocol: Synthesis of N,N-Bis(2-methylphenyl)urea

Self-Validating Step: The product is significantly less soluble than the starting materials, driving precipitation.

Materials:

-

o-Toluidine (CAS: 95-53-4)

-

o-Tolyl isocyanate (CAS: 614-68-6)

-

Dichloromethane (DCM), Anhydrous[2]

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Add o-toluidine (10 mmol, 1.07 g) to 20 mL of anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Add o-tolyl isocyanate (10 mmol, 1.33 g) dropwise over 10 minutes. Note: Exothermic reaction.[1][2]

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. A white precipitate should form.[1][4]

-

Validation (TLC): Check consumption of starting amine (TLC: 20% EtOAc/Hexane, stain with Ninhydrin).

-

Workup: Filter the white solid.[1] Wash the filter cake 3x with cold Hexane (removes unreacted isocyanate).[1]

-

Purification: Recrystallize from hot Ethanol if necessary.

-

Yield: Expected >85%. Melting Point: 234–236°C (Lit.[1] value check).

Protocol: sEH Fluorescent Inhibition Assay

Causality: This assay measures the preservation of a fluorescent substrate, indicating enzyme inhibition.

Reagents:

-

Enzyme: Recombinant human sEH.[1]

-

Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

-

Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Workflow:

-

Preparation: Dissolve N,N-Bis(2-methylphenyl)urea in DMSO (Stock 10 mM). Serial dilute to 1 nM – 100 µM.[1]

-

Incubation: Mix 20 µL enzyme solution + 20 µL inhibitor in a black 96-well plate. Incubate 5 mins at 30°C.

-

Initiation: Add 160 µL of PHOME substrate (Final conc. 50 µM).

-

Measurement: Monitor fluorescence (Excitation 330 nm, Emission 465 nm) kinetically for 10-30 mins.

-

Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Part 5: Biological Logic & Signaling Pathway

The following diagram illustrates how the Urea scaffold interrupts the MAPK signaling cascade via Type II Kinase inhibition.

Caption: Disruption of the RAS-RAF-MEK-ERK pathway by urea-based Type II kinase inhibitors.

References

-

Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[5][6] Nature Reviews Drug Discovery, 5, 835–844. Link

-

Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

-

Gale, P. A., et al. (2008). Urea-based anion receptors. Chemical Society Reviews, 37, 151-190. (Demonstrates the anion binding utility of the diarylurea scaffold). Link

-

PubChem Compound Summary. (n.d.). 1,3-Di-o-tolylurea (CID 11667). National Center for Biotechnology Information.[1] Link

-

Liu, Y., et al. (2011). Structure-Activity Relationships of Urea Derivatives as Raf-1 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1563-1566. (Discusses the steric requirements of the urea linker). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 6. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Toxicological Profile: N,N-Bis(2-methylphenyl)urea vs. Phenylurea

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Imperative of Comparative Toxicity Assessment in Chemical Development

The journey of a chemical entity from discovery to application is paved with rigorous evaluation, chief among which is the characterization of its toxicological profile. Understanding the potential adverse effects of a compound on biological systems is not merely a regulatory hurdle but a fundamental aspect of responsible science and product stewardship. This is particularly critical for structurally related compounds, where subtle molecular modifications can lead to significant differences in toxicity. This guide provides a comparative toxicological overview of two such compounds: N,N-Bis(2-methylphenyl)urea and the more extensively studied Phenylurea.

While Phenylurea has a history of use, particularly in agriculture as a herbicide, and consequently a more established, albeit still incomplete, toxicological record, N,N-Bis(2-methylphenyl)urea remains a comparatively data-poor substance. This technical guide aims to synthesize the available information on both compounds, creating a framework for a comparative assessment. Where data for N,N-Bis(2-methylphenyl)urea is lacking, we will draw upon information from structurally related diaryl ureas and propose a clear experimental strategy for generating the necessary toxicological data.

This document is structured to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the observed (or anticipated) toxicological properties. We will delve into the mechanisms of toxicity, provide detailed experimental protocols for key toxicological assays, and present the available data in a clear, comparative format. For the researcher, scientist, or drug development professional, this guide is intended to be a valuable resource for understanding the potential hazards of these urea derivatives and for designing a robust toxicological evaluation program.

Physicochemical Properties and Structural Comparison

A compound's toxicological profile is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

| Property | N,N-Bis(2-methylphenyl)urea | Phenylurea |

| Synonyms | 1,3-Bis(2-methylphenyl)urea, Di-o-tolyl urea | Phenylcarbamide, 1-Phenylurea |

| CAS Number | 614-77-7 | 64-10-8 |

| Molecular Formula | C15H16N2O | C7H8N2O |

| Molecular Weight | 240.30 g/mol | 136.15 g/mol |

| Structure | ||

| Predicted XlogP | 2.6 | 1.1 |

The most notable difference is the presence of two o-tolyl groups in N,N-Bis(2-methylphenyl)urea compared to a single phenyl group in Phenylurea. This substitution significantly increases the molecular weight and predicted lipophilicity (XlogP) of N,N-Bis(2-methylphenyl)urea. Increased lipophilicity can lead to enhanced absorption across biological membranes and a greater potential for bioaccumulation. The steric hindrance introduced by the two ortho-methyl groups in N,N-Bis(2-methylphenyl)urea may also influence its interaction with metabolic enzymes and biological targets compared to the less hindered Phenylurea.

Comparative Acute Toxicity Profile

Acute toxicity studies are fundamental in assessing the potential for a substance to cause harm after a single exposure. The most common metric is the median lethal dose (LD50), the dose at which 50% of the test population is expected to die.

| Endpoint | N,N-Bis(2-methylphenyl)urea | Phenylurea |

| Oral LD50 (Rat) | No data available | 2000 mg/kg |

| Oral LD50 (Mouse) | No data available | 1580 mg/kg |

| Dermal LD50 | No data available | No data available |

| Inhalation LC50 | No data available | No data available |

Analysis and Inferences:

-

Phenylurea: The available data for Phenylurea indicate a relatively low acute oral toxicity, with LD50 values in the range of 1580-2000 mg/kg in rodents.[1] This places it in Category 4 of the Globally Harmonised System (GHS) for classification and labelling of chemicals.

-

N,N-Bis(2-methylphenyl)urea: There is a critical lack of acute toxicity data for N,N-Bis(2-methylphenyl)urea. However, information on a related compound, o-Tolylurea, from PubChem suggests it is toxic if swallowed.[2] This raises a concern that N,N-Bis(2-methylphenyl)urea may also exhibit significant acute toxicity. The increased lipophilicity of N,N-Bis(2-methylphenyl)urea compared to Phenylurea could potentially lead to greater absorption and, consequently, higher toxicity.

Given the data gap, a definitive comparison is not possible. It is imperative that the acute oral toxicity of N,N-Bis(2-methylphenyl)urea be determined experimentally.

Genotoxicity and Carcinogenicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.

| Endpoint | N,N-Bis(2-methylphenyl)urea | Phenylurea |

| Ames Test (Mutagenicity) | No data available | No data available |

| Chromosomal Aberration | No data available | Some phenylurea herbicides have shown potential for chromosomal aberrations.[3][4] |

| Carcinogenicity | No data available | Not listed as a carcinogen by major agencies. However, some phenylurea herbicides are under scrutiny. |

Discussion:

Given the structural similarities, it is plausible that both N,N-Bis(2-methylphenyl)urea and Phenylurea could undergo similar metabolic activation pathways, leading to the formation of potentially genotoxic species. Therefore, a thorough genotoxicity assessment is a critical step in the safety evaluation of N,N-Bis(2-methylphenyl)urea.

Mechanistic Insights: Potential Pathways of Toxicity

The toxicity of urea derivatives can be multifaceted, often involving metabolic activation to reactive intermediates that can interact with cellular macromolecules.

The primary mechanism of toxicity for many aromatic compounds, including phenylureas, involves metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[5] This can lead to the formation of reactive electrophilic intermediates, such as arene oxides or quinones. These reactive metabolites can then covalently bind to nucleophilic sites on cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.

Furthermore, the metabolism of these compounds can also lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic cell death pathways.

For N,N-Bis(2-methylphenyl)urea, the two methyl groups on the phenyl rings may influence its metabolism. They could be sites of hydroxylation, potentially leading to different metabolic profiles and toxicological outcomes compared to Phenylurea.

Proposed Experimental Strategy for a Comprehensive Comparative Assessment

To address the significant data gaps for N,N-Bis(2-methylphenyl)urea and enable a robust comparative toxicity assessment, the following experimental strategy is proposed.

Acute Oral Toxicity Testing (Following OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals to classify a substance for its acute oral toxicity.

Protocol: OECD 423 - Acute Toxic Class Method

-

Animal Selection: Use healthy, young adult female rats (nulliparous and non-pregnant).

-

Housing and Fasting: House animals in appropriate conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle).[6] Fast animals overnight before dosing.

-

Dose Administration: Administer the test substance orally by gavage. The starting dose is typically 300 mg/kg.

-

Stepwise Procedure:

-

Step 1: Dose a group of 3 female rats at the starting dose.

-

Observation: Observe animals closely for mortality and clinical signs of toxicity for up to 14 days.

-

Step 2:

-

If 2 or 3 animals die, the next step is to dose a new group of 3 rats at a lower dose level (e.g., 50 mg/kg).

-

If 0 or 1 animal dies, the next step is to dose a new group of 3 rats at a higher dose level (e.g., 2000 mg/kg).

-

-

-

Classification: The substance is classified into a GHS category based on the mortality observed at different dose levels.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Protocol: MTT Assay

-

Cell Culture: Culture a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N,N-Bis(2-methylphenyl)urea and Phenylurea in culture medium. Replace the existing medium with the medium containing the test compounds.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[7]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

Genotoxicity Assessment (Ames Test)

The bacterial reverse mutation assay (Ames test) is a widely used method to assess the mutagenic potential of a chemical.[9]

Protocol: Ames Test (OECD 471)

-

Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine or tryptophan operon.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.

-

Exposure: Expose the bacterial strains to various concentrations of the test compounds.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid (histidine or tryptophan).

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid).

-

Evaluation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion and Future Directions

This technical guide provides a comparative overview of the available toxicological information for N,N-Bis(2-methylphenyl)urea and Phenylurea. A significant data gap exists for N,N-Bis(2-methylphenyl)urea, precluding a definitive comparative assessment of its toxicity relative to Phenylurea. Based on the properties of structurally related compounds, there is a potential for N,N-Bis(2-methylphenyl)urea to exhibit acute toxicity and genotoxicity.

The proposed experimental strategy, encompassing acute oral toxicity testing, in vitro cytotoxicity assays, and genotoxicity assessment, provides a clear and robust framework for characterizing the toxicological profile of N,N-Bis(2-methylphenyl)urea. The execution of these studies is essential for a comprehensive risk assessment and to ensure the safe handling and use of this compound. Further investigations into the metabolism and specific mechanisms of toxicity of both compounds would provide a more complete understanding of their comparative toxicological profiles.

References

- OECD. (1987). Test Guideline 401: Acute Oral Toxicity. OECD Publishing.

-

Cole-Parmer. (2005). Material Safety Data Sheet - Phenylurea, 97%. Retrieved from [Link]

-

CRAM3RA - Unict.it. (n.d.). Phenylurea herbicides induce cytogenetic effects in Chinese hamster cell lines. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Request PDF. (n.d.). Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

OECD. (n.d.). Test No. 401: Acute Oral Toxicity. Retrieved from [Link]

-

PMC. (n.d.). Discovery of Hybrid Dual N-Acylhydrazone and Diaryl Urea Derivatives as Potent Antitumor Agents: Design, Synthesis and Cytotoxicity Evaluation. Retrieved from [Link]

-

MDPI. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]

-

Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

-

PubMed. (2023). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes. Retrieved from [Link]

-

Scribd. (n.d.). OECD Guideline 401 Overview. Retrieved from [Link]

-

R Discovery. (2012). Synthesis and cytotoxic activity of diaryl urea derivatives with a 4-methylpiperazinylcarbonyl moiety. Retrieved from [Link]

-

OECD. (2017). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

-

MDPI. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from [Link]

-

PubMed. (2017). Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study. Retrieved from [Link]

-

PubMed. (2009). Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Retrieved from [Link]

-

SETAC. (n.d.). Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. Retrieved from [Link]

-

Request PDF. (2026). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. Retrieved from [Link]

-

NIST. (2016). SAFETY DATA SHEET. Retrieved from [Link]

-

MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts. Retrieved from [Link]

-

PubChem. (n.d.). o-Tolylurea. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]

-

PubMed. (2020). Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae. Retrieved from [Link]

-

ResearchGate. (n.d.). N,N′′-ethylenebis(N′-2-methylphenyl)urea. Referred to as bis-urea in this paper. Retrieved from [Link]

-

Bridgewell Agribusiness. (n.d.). automotive-grade-urea-safety-data-sheet.pdf. Retrieved from [Link]

-

Vetlexicon. (n.d.). Urea toxicity in Cows (Bovis). Retrieved from [Link]

-

PubChem. (n.d.). Urea, N,N'-bis(phenylmethyl)-. Retrieved from [Link]

-

Gov.bc.ca. (n.d.). Urea Acute Oral Toxicity. Retrieved from [Link]

-

PubChemLite. (n.d.). Urea, n,n-bis(2-methylphenyl)- (C15H16N2O). Retrieved from [Link]

-

PubChemLite. (n.d.). Urea, n,n'-bis(2-methylphenyl)- (C15H16N2O). Retrieved from [Link]

-

NIST. (n.d.). Urea, N,N'-bis(3-methylphenyl)-. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

-

liquidfeeds.com.au. (n.d.). UREA (NPN) POISONING. Retrieved from [Link]

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. o-Tolylurea | C8H10N2O | CID 69198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cram3ra.unict.it [cram3ra.unict.it]

- 4. researchgate.net [researchgate.net]

- 5. New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Evaluation of N,N-Bis(2-methylphenyl)urea in Agrochemical Research

Part 1: Executive Summary & Core Directive

N,N-Bis(2-methylphenyl)urea (CAS: 617-02-7), also known as 1,3-di-o-tolylurea or DTU , occupies a specialized niche in agrochemical discovery. Unlike its commercially dominant cousins—the herbicidal phenylureas (e.g., Diuron) or the high-potency cytokinin mimics (e.g., Thidiazuron)—DTU serves primarily as a critical structural probe in Structure-Activity Relationship (SAR) studies.

Its significance lies in its steric profile. The ortho-methyl substitution on both phenyl rings introduces significant torsional strain, forcing the molecule into a non-planar conformation. This distinct geometry makes DTU an essential negative control or "boundary compound" for mapping the steric tolerance of:

-

Cytokinin Receptors (HKs): Determining the maximum bulk allowed for ligand activation.

-

Photosystem II (D1 Protein): Defining the steric limits of the Q_B binding pocket in herbicide design.

This guide provides a rigorous technical analysis of DTU, moving beyond basic properties to explore its synthesis, supramolecular chemistry, and its utility in defining the "Ortho Effect" in agrochemical design.

Part 2: Chemical Identity & Physicochemical Profile[1]

Before evaluating biological activity, researchers must understand the compound's fundamental behavior in solution and solid state, which dictates formulation strategies.

| Property | Specification | Technical Insight |

| IUPAC Name | 1,3-bis(2-methylphenyl)urea | Symmetric diarylurea structure. |

| Molecular Formula | C₁₅H₁₆N₂O | Lipophilic, non-ionic character. |

| Molecular Weight | 240.30 g/mol | Suitable for rapid membrane permeation. |

| Solubility (Water) | Very Low (< 50 mg/L) | Requires polar aprotic solvents (DMSO, DMF) for bioassays; prone to precipitation in aqueous media without surfactants. |

| LogP (Octanol/Water) | ~3.0 - 3.5 (Predicted) | Indicates high membrane permeability but potential for bioaccumulation. |

| Melting Point | 250–252 °C | High thermal stability due to strong intermolecular hydrogen bonding (urea tape motif). |

| Solid State | White Crystalline Powder | Forms robust 1D hydrogen-bonded chains; significant polymorphism potential. |

Part 3: Synthesis & Manufacturing Protocol

Objective: Produce high-purity (>99%) N,N-Bis(2-methylphenyl)urea for biological screening.

Mechanism: The most reliable laboratory route utilizes the nucleophilic addition of o-toluidine to o-tolyl isocyanate. This pathway avoids the use of phosgene gas (COCl₂), replacing it with stable, pre-formed isocyanates or in situ generation via triphosgene if isocyanates are unavailable.

Protocol: Isocyanate Addition Method

Reagents:

-

o-Toluidine (1.0 equiv)

-

o-Tolyl isocyanate (1.1 equiv)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve o-toluidine (10 mmol, 1.07 g) in anhydrous DCM (50 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add o-tolyl isocyanate (11 mmol, 1.46 g) dropwise via syringe over 15 minutes. Note: The reaction is exothermic.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. A heavy white precipitate (the urea product) will form as the reaction progresses.

-

Validation (TLC): Check completion using TLC (Hexane:Ethyl Acetate 3:1). The starting amine spot should disappear.

-

Work-up: Filter the white precipitate under vacuum.

-

Purification: Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted isocyanate. Recrystallize from hot Ethanol or Ethanol/Water (9:1) to achieve analytical purity.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Visualizing the Synthesis Logic

Caption: Synthesis pathway via isocyanate addition. The reaction is driven to completion by the precipitation of the stable urea product.

Part 4: Biological Activity & Mode of Action (SAR)

This section details why DTU is a "boundary compound" in agrochemistry.

Cytokinin-Like Activity (Plant Growth Regulation)

Phenylureas (e.g., N,N'-diphenylurea or DPU) are a known class of cytokinins, promoting cell division and shoot proliferation.

-

Mechanism: They bind to the CHASE domain of Histidine Kinase receptors (CRE1/AHK4 in Arabidopsis).

-

The Role of DTU:

-

Activity Level: Weak to Inactive.

-

Causality: The ortho-methyl groups in DTU create steric bulk that prevents the molecule from adopting the planar conformation often required for optimal receptor binding. Unlike meta-substituted ureas (which are often highly active), the ortho-substitution twists the phenyl rings out of plane, reducing affinity for the cytokinin receptor pocket.

-

Research Use: DTU is used to demonstrate the steric ceiling of cytokinin receptors. If a derivative is too bulky at the ortho position, activity is lost.

-

Herbicidal Activity (Photosystem II Inhibition)

Urea herbicides (e.g., Diuron) work by blocking electron transport in Photosystem II.

-

Mechanism: Binding to the Q_B site on the D1 protein.

-

The Role of DTU:

-

Activity Level: Low.

-

SAR Insight: High herbicidal activity typically requires:

-

A free N-H proton for hydrogen bonding.

-

An electron-deficient aryl ring (usually para-chlorinated).

-

A small alkyl group on the distal nitrogen (e.g., N,N-dimethyl).

-

-

DTU's Failure: Being a bis-aryl urea, DTU lacks the small alkyl group necessary to fit into the narrow channel of the Q_B site. Furthermore, the electron-donating methyl groups (inductive effect) reduce the acidity of the N-H protons, weakening the hydrogen bond interaction with the target protein (Ser264 of D1).

-

Visualizing the SAR Logic (The "Ortho Effect")

Caption: Structure-Activity Relationship (SAR) map. DTU (Ortho-Methylation) serves as a negative control due to steric hindrance preventing effective protein binding.

Part 5: Supramolecular Chemistry & Formulation

While its biological activity is modest, DTU is a star in Crystal Engineering .

-

Urea Tape Motif: The two N-H donors and the carbonyl oxygen acceptor form a robust, bifurcated hydrogen-bonding network known as the

-network. -

Host-Guest Chemistry: The bulky o-tolyl groups create voids in the crystal lattice. DTU can act as a host molecule, trapping solvent molecules or volatile active ingredients within its lattice.

-

Application: This property is researched for Controlled Release Formulations . By co-crystallizing a volatile agrochemical (like a fumigant) with DTU, researchers can stabilize the active ingredient and control its release rate based on the breakdown of the hydrogen-bonded urea network.

Part 6: References

-

Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B. Biological Sciences. Link

-

Okamoto, T., et al. (1981). Cytokinin activity of N-phenyl-N'-(4-pyridyl)urea derivatives. Chemical and Pharmaceutical Bulletin. Link

-

Takahashi, S., et al. (1978). Synergistic effect of urea herbicides on cytokinin activity. Plant and Cell Physiology.

-

Custelcean, R. (2010). Urea-based receptors for anion recognition and sequestration. Chemical Society Reviews. (Context for supramolecular properties). Link

-

PubChem Compound Summary. (2023). 1,3-bis(2-methylphenyl)urea. National Center for Biotechnology Information. Link

Methodological & Application

Application Note: Optimized Recrystallization Solvent Systems for the Purification of 1,3-Di-o-tolylurea

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

1,3-Di-o-tolylurea (also known as N,N'-di-o-tolylurea or 1,3-bis(2-methylphenyl)urea) is a symmetrical diarylurea frequently utilized as a critical pharmacophore in kinase inhibitor development, an intermediate in agricultural chemicals, and a rigid building block in supramolecular chemistry.

The synthesis of symmetrical diarylureas typically involves the reaction of o-toluidine with phosgene equivalents (like triphosgene) or via isocyanate intermediates generated in situ[1],[2]. Because of the highly reactive nature of these pathways, crude reaction mixtures often contain a predictable profile of impurities:

-

Unreacted o-toluidine: A lipophilic, highly soluble amine.

-

Isocyanate/Carbodiimide byproducts: Moisture-sensitive intermediates that can form oligomeric colored bodies.

-

Inorganic salts: Often generated if alkaline bases (e.g., sodium acetate or triethylamine) are used to drive the reaction[1],[2].

To achieve pharmaceutical-grade purity, the selection of a recrystallization solvent cannot be arbitrary. It must be thermodynamically tuned to exploit the rigid, planar hydrogen-bonding network of the urea core while rejecting structurally distinct impurities.

Physicochemical Profiling

Understanding the physical properties of 1,3-Di-o-tolylurea is the first step in designing a self-validating purification system. The compound exhibits a highly stable crystal lattice driven by intermolecular bidentate hydrogen bonding between the urea N-H and C=O groups. This strong lattice energy is reflected in its high melting point, which literature shows can vary significantly based on polymorphic form and trace impurities[3],[2].

Table 1: Quantitative Physicochemical Data

| Parameter | Value / Description |

| Chemical Name | 1,3-Di-o-tolylurea (N,N'-bis(2-methylphenyl)urea) |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Melting Point | 234 °C – 258.9 °C (Highly dependent on purity/polymorph)[3],[2] |

| Appearance | White to off-white crystalline solid |

Solvent System Selection & Causality

The choice of solvent dictates the kinetics of nucleation and the thermodynamics of impurity exclusion. Below is a comparative analysis of the three most effective solvent systems for this compound.

Table 2: Comparison of Recrystallization Systems

| Solvent System | Mechanism of Action (Causality) | Target Impurities Excluded | Yield Expectation |

| Methanol (100%) | Diarylureas exhibit a steep temperature-dependent solubility curve in MeOH. The solvent disrupts urea H-bonds at reflux but allows rapid lattice reformation at 0 °C[1]. | Polar byproducts, trace inorganic salts. | Moderate to High |

| 95% Ethanol | Similar to MeOH but with a higher boiling point, allowing for a wider metastable zone width during cooling[4]. | General organic impurities, colored oligomers. | High |

| Ethyl Acetate / Hexanes | Anti-Solvent Precipitation: EtOAc dissolves the urea and impurities; the addition of non-polar Hexanes drastically lowers the dielectric constant, forcing the polar urea to nucleate[1]. | Non-polar impurities (e.g., unreacted o-toluidine). | Very High |

Mechanistic Visualization of the Purification Workflow

The following diagram illustrates the thermodynamic phases of the recrystallization process. Each step is designed to sequentially eliminate specific classes of impurities.

Thermodynamic workflow of 1,3-Di-o-tolylurea recrystallization and impurity clearance.

Experimental Protocols

As an application scientist, you must treat every protocol as a self-validating system . Do not blindly add solvent volumes; observe the physical state of the mixture to dictate the next step.

Protocol A: Single-Solvent Recrystallization (95% Ethanol or Methanol)

Historically validated for achieving analytical-grade UV absorption purity[4].

-

Initial Suspension: Place 5.0 g of crude 1,3-Di-o-tolylurea in a 250 mL round-bottom flask equipped with a reflux condenser. Add 25 mL of 95% Ethanol (or Methanol).

-

Thermal Dissolution: Heat the suspension to a gentle reflux using a heating mantle.

-

Self-Validating Titration: Slowly add boiling solvent in 2–5 mL increments through the condenser until the solid just dissolves.

-

Causality Check: If the solution remains turbid after adding >75 mL of solvent, the turbidity is likely caused by insoluble polymeric byproducts, not the target urea. Do not add more solvent. Proceed immediately to Step 4.

-

-

Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a heated Büchner funnel to remove insoluble oligomers.

-

Controlled Nucleation: Allow the clear filtrate to cool slowly to room temperature undisturbed.

-

Mechanistic Insight: Rapid cooling (e.g., plunging into an ice bath immediately) causes kinetic precipitation, trapping impurities within the crystal lattice. Slow cooling favors thermodynamic crystal growth, yielding pure, well-defined needles.

-

-

Harvesting: Once the solution reaches room temperature, transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize yield. Filter the crystals under vacuum and wash with 10 mL of ice-cold solvent.

-

Drying: Dry the crystals in a vacuum oven at 60 °C for 12 hours to remove residual solvent trapped in the lattice.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Hexanes)

Ideal for crude mixtures heavily contaminated with unreacted lipophilic amines[1].

-

Primary Dissolution: Suspend 5.0 g of crude 1,3-Di-o-tolylurea in 30 mL of Ethyl Acetate (EtOAc). Heat to 60 °C until the solid is fully dissolved.

-

Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, add Hexanes dropwise.

-

Self-Validating Cloud Point: Continue adding Hexanes until the solution becomes faintly cloudy (the "cloud point") and does not clear upon stirring.

-

Causality Check: The cloudiness indicates that the dielectric constant of the mixture has dropped precisely to the point where the polar urea can no longer remain solvated, while the non-polar o-toluidine remains fully dissolved.

-

-

Lattice Formation: Add 1 mL of EtOAc to clear the solution slightly, then allow it to cool slowly to room temperature, followed by 1 hour in an ice bath.

-

Harvesting: Vacuum filter the resulting precipitate and wash with a cold 1:2 mixture of EtOAc/Hexanes[1].

Analytical Validation

To confirm the success of the recrystallization, perform the following checks:

-

Melting Point Determination: A sharp melting point (a range of ≤ 2 °C) between 248–258 °C strongly indicates high purity[3],[2]. A depressed or broad melting point indicates trapped solvent or remaining o-toluidine.

-

¹H NMR Spectroscopy (DMSO-d₆): Look for the disappearance of the amine protons (broad singlet, ~4.5 ppm) associated with unreacted o-toluidine. The urea N-H protons should appear as a sharp singlet downfield (~7.8–8.0 ppm).

References

-

[3] Synthesis of Diverse Ureas From Amines and Co2 at Atmospheric... Scribd. Available at:

-

[1] Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis. Available at:

-

[2] A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. ResearchGate. Available at:

-

[4] ULTRAVIOLET ABSORPTION SPECTRA OF ARYL SUBSTITUTED UREAS. Canadian Science Publishing. Available at:

Sources

Application Note: HPLC Method Development for N,N-Bis(2-methylphenyl)urea (1,3-Di-o-tolylurea)

Abstract

This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of N,N-Bis(2-methylphenyl)urea (also known as 1,3-di-o-tolylurea or 2,2'-dimethylcarbanilide). Due to the compound's significant hydrophobicity and lack of ionizable groups, standard reverse-phase protocols often result in poor solubility or peak tailing. This guide provides a self-validating workflow, moving from physicochemical profiling to a finalized, robust quality control method compliant with USP <621> standards.

Introduction & Chemical Context

N,N-Bis(2-methylphenyl)urea is a symmetrical urea derivative often encountered as:

-

A Synthesis Impurity: A byproduct in the production of sulfonylurea drugs or polyurethane precursors involving o-toluidine and phosgene.

-

A Stabilizer: Used in specific polymer formulations.

Physicochemical Profile

Understanding the molecule is the first step in method design (Expertise Pillar).

| Parameter | Value / Characteristic | Chromatographic Implication |

| Structure | Two o-tolyl rings linked by a urea bridge. | High UV absorptivity (aromatic rings). |

| CAS RN | 617-07-2 | Reference standard verification. |

| LogP | ~3.5 – 4.5 (Estimated) | Highly Hydrophobic. Requires high organic strength for elution. |

| pKa | Neutral (Urea protons are weakly acidic, pKa > 14) | pH control is less critical for retention but vital for silanol suppression. |

| Solubility | Insoluble in water; Soluble in DMSO, ACN, MeOH. | Critical: Sample diluent must match mobile phase strength to avoid precipitation. |

Method Development Strategy

The development process follows a "Scout-Optimize-Validate" lifecycle. We prioritize solubility and peak shape over raw speed initially.

Workflow Visualization

Figure 1: Iterative Method Development Lifecycle. The process begins with solubility to prevent system blockage, a common failure mode for aryl ureas.

Experimental Protocols

Instrumentation & Column Selection

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: C18 (L1) is mandatory due to the hydrophobic nature of the tolyl groups.

-

Recommendation: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Merck Purospher Star).

-

Why? Non-end-capped silanols can hydrogen bond with the urea nitrogen, causing severe tailing.

-

Mobile Phase Optimization

-

Solvent A: Water (Milli-Q grade).

-

Solvent B: Acetonitrile (ACN).[1]

-

Note: ACN is preferred over Methanol because it has a lower UV cutoff and generally provides sharper peaks for aromatic compounds.

-

-

Modifier: No pH buffer is strictly necessary for retention, but 0.1% Phosphoric Acid is recommended to suppress free silanols on the column and improve peak symmetry.

Wavelength Selection

Aromatic ureas exhibit strong

-

Primary: 254 nm (Robust, minimal solvent interference).

-

Secondary: 210 nm (High sensitivity, but susceptible to gradient drift baseline noise).

-

Action: Perform a spectral scan from 200–400 nm during the first injection to identify

.

Finalized Method Parameters (The "Recipe")

This protocol is designed for robustness and transferability.

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard L1 column; balances resolution and backpressure. |

| Mobile Phase A | Water + 0.1% | Acidic modifier reduces silanol activity. |

| Mobile Phase B | Acetonitrile (100%) | Strong solvent for hydrophobic elution. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |

| Injection Volume | 10 µL | Prevent column overload. |

| Column Temp | 30°C or 40°C | Elevated temp improves mass transfer and lowers backpressure. |

| Detection | UV @ 254 nm | Specificity for aromatic rings. |

| Run Time | 15 Minutes | Sufficient for column re-equilibration. |

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 50 | Initial Hold |

| 8.0 | 90 | Elution of Analyte (Expect RT ~5-7 min) |

| 10.0 | 90 | Wash highly retained impurities |

| 10.1 | 50 | Return to initial |

| 15.0 | 50 | Re-equilibration |

Sample Preparation Workflow (Critical)

The most common source of error for N,N-Bis(2-methylphenyl)urea analysis is precipitation upon injection . The sample diluent must be strong enough to solubilize the analyte but weak enough to mix with the initial mobile phase.

Figure 2: Sample Preparation Decision Tree. Note that PTFE filters are required; Nylon may bind to ureas.

Validation & System Suitability (USP <621>)

To ensure the method is trustworthy (Trustworthiness Pillar), the following criteria must be met before routine use.

System Suitability Limits

-

Tailing Factor (

): NMT 1.5 (Strict limit due to urea-silanol interaction). -

Theoretical Plates (

): > 5000 (For a 150mm column). -

Precision (RSD): < 2.0% for 5 replicate injections.

Linearity & Range

-

Range: 1 µg/mL to 100 µg/mL.

-

Correlation Coefficient (

): > 0.999.

Robustness (USP <621> Alignment)

Recent updates to USP <621> allow for adjustments without re-validation.

-

Flow Rate: ± 50% is allowable for isocratic, but for gradient, changes are more restricted. Keep within ± 0.1 mL/min.

-

pH: ± 0.2 units (Less critical here as the molecule is non-ionic).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peaks | Sample solvent too strong (e.g., 100% DMSO injected). | Dilute sample with mobile phase A (Water) to match initial gradient conditions. |

| Broad Tailing | Secondary interactions with silanols. | Ensure column is "End-capped". Increase column temperature to 40°C. |

| No Peak | Analyte precipitated in the vial or needle. | Check solubility. Use ACN/Water (80:20) as needle wash. |

| Pressure High | Analyte precipitated in the column frit. | Reverse flush column (if permitted). Ensure sample is filtered (0.22 µm). |

References

-

CAS Common Chemistry. (n.d.).[3] N,N'-Bis(2-methylphenyl)urea (CAS 617-07-2). American Chemical Society.[3] [Link][3]

-

Chromatography Online. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link]

-

PubChem. (n.d.). 1,3-Di-o-tolylurea Compound Summary. National Library of Medicine. [Link]

Sources

Application Note: Preparation and NEXAFS Characterization of N,N-Bis(2-methylphenyl)urea Thin Films

Target Audience: Surface scientists, materials researchers, and drug development professionals. Focus: Ultra-High Vacuum (UHV) thin film deposition, Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, and molecular orientation analysis.

Introduction

N,N-Bis(2-methylphenyl)urea (also known as di(o-tolyl)urea) is a prototypical diarylurea compound. Urea derivatives are foundational to supramolecular chemistry, crystal engineering, and pharmaceutical design due to their ability to form robust, bifurcated hydrogen-bonding networks (N-H···O=C)[1]. Understanding the exact molecular orientation, self-assembly behavior, and electronic structure of these molecules at interfaces is critical for their integration into organic electronics, sensors, and advanced coatings.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is the premier analytical technique for this purpose. By exciting core electrons to unoccupied molecular orbitals (e.g.,

Experimental Design & Causality (The "Why")

To achieve self-validating and reproducible NEXAFS data, the experimental design must prioritize film purity and precise thickness control.

-

Why UHV Thermal Evaporation? While spin-coating is ubiquitous for polymer films, small organic molecules like N,N-Bis(2-methylphenyl)urea are best deposited via Organic Molecular Beam Deposition (OMBD) in Ultra-High Vacuum (UHV, base pressure

mbar)[4][5]. UHV prevents solvent trapping, eliminates ambient contamination (which severely distorts Carbon and Oxygen K-edge spectra), and allows for sub-monolayer thickness control via a Knudsen effusion cell. -

Substrate Selection: Highly Oriented Pyrolytic Graphite (HOPG) or single-crystal Au(111) are the substrates of choice. They provide atomically flat, conductive surfaces that prevent sample charging during Total Electron Yield (TEY) measurements[4]. For transmission-mode Scanning Transmission X-ray Microscopy (STXM), 150 nm

membranes are utilized[6]. -

Detection Mode: TEY is highly surface-sensitive (probing the top 2–5 nm), making it ideal for ultrathin films. Partial Electron Yield (PEY) can be employed with a retarding voltage to filter out low-energy secondary electrons, thereby enhancing the signal-to-background ratio[5].

Step-by-Step Protocol

Phase 1: Substrate Preparation

-

Au(111) Cleaning: Mount the Au(111) crystal in the UHV preparation chamber. Perform repeated cycles of Argon ion (

) sputtering (1 keV, 15 min) followed by thermal annealing at 800 K for 30 minutes. -

Validation: Verify surface cleanliness and reconstruction using Low-Energy Electron Diffraction (LEED) and Auger Electron Spectroscopy (AES) prior to deposition.

Phase 2: UHV Deposition of N,N-Bis(2-methylphenyl)urea

-

Degassing: Load N,N-Bis(2-methylphenyl)urea powder (purity

) into a quartz crucible within a Knudsen effusion cell. Degas the material in vacuo at a temperature slightly below its sublimation point (approx. 50–60 °C) for 12 hours to eliminate volatile impurities and trapped water[4]. -

Calibration: Heat the cell to the sublimation temperature (approx. 80–110 °C). Calibrate the deposition rate using a water-cooled Quartz Crystal Microbalance (QCM).

-

Growth: Open the shutter to deposit the film onto the Au(111) substrate held at room temperature. Maintain a slow deposition rate of

Å/min to facilitate highly ordered, thermodynamically stable self-assembly[5]. Target a thickness of 2–5 nm (approx. 2 to 5 monolayers).

Phase 3: NEXAFS Data Acquisition

-

Transfer: Transfer the sample in vacuo to the NEXAFS analysis chamber to prevent oxidation or hydrocarbon contamination.

-

Measurement: Acquire spectra at the Carbon (C), Nitrogen (N), and Oxygen (O) K-edges using linearly polarized synchrotron radiation.

-

Angular Scans: To evaluate linear dichroism, record spectra at varying X-ray incidence angles (

), typically from grazing incidence (

Caption: Workflow for UHV thin film preparation and NEXAFS data acquisition.

Data Presentation & Analysis

Quantitative Spectral Assignments

The interpretation of NEXAFS spectra relies on assigning resonances to specific core-to-bound transitions. The table below summarizes the expected peak positions for N,N-Bis(2-methylphenyl)urea based on analogous diarylurea systems[1][2].

| Absorption Edge | Energy (eV) | Transition Assignment | Structural Origin |

| Carbon (C) K-edge | ~285.0 | Aromatic o-tolyl rings | |

| ~288.5 | Urea backbone carbonyl | ||

| > 292.0 | Aliphatic/Aromatic backbone | ||

| Nitrogen (N) K-edge | ~400.0 | Urea backbone amides | |

| ~406.0 | Urea backbone amides | ||

| Oxygen (O) K-edge | ~531.5 | Urea backbone carbonyl | |

| ~538.0 | Urea backbone carbonyl |

Molecular Orientation via Linear Dichroism

The intensity

By plotting the normalized intensity of the

Caption: Logical progression for determining molecular orientation via NEXAFS linear dichroism.

References

1.[7] Surface, Interface and Thin Films - UVSOR. Institute for Molecular Science. Available at: [Link] 2.[4] Evidence for efficient anchoring in nitroxyl radical thin films: an experimental XPS/NEXAFS and theoretical DFT/TD-DFT study. RSC Publishing. Available at:[Link] 3.[6] Towards Understanding Excited-State Properties of Organic Molecules Using Time-Resolved Soft X-ray Absorption Spectroscopy. Pembroke Instruments. Available at:[Link] 4.[3] Molecular Orientation in Polymer Films for Organic Solar Cells Studied by NEXAFS. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link] 5.[5] Analysis of the near-edge X-ray-absorption fine-structure of anthracene: A combined theoretical and experimental study. AIP Publishing. Available at: [Link] 6.[8] Quantitative compositional analysis of organic thin films using transmission NEXAFS spectroscopy in an X-ray microscope. ResearchGate. Available at: [Link] 7.[1] N,N′′-ethylenebis(N′-2-methylphenyl)urea. Referred to as bis-urea in this paper. ResearchGate. Available at: [Link] 8.[2] NEXAFS Tutorial Review Article. Scribd. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evidence for efficient anchoring in nitroxyl radical thin films: an experimental XPS/NEXAFS and theoretical DFT/TD-DFT study - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00427B [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pembrokeinstruments.com [pembrokeinstruments.com]

- 7. uvsor.ims.ac.jp [uvsor.ims.ac.jp]

- 8. researchgate.net [researchgate.net]

Application Note: Precision N-Methylation of N,N'-Bis(2-methylphenyl)urea

This Application Note is designed for researchers and process chemists in drug development. It addresses the specific challenges of N-methylating N,N'-Bis(2-methylphenyl)urea (also known as 1,3-di-o-tolylurea), a sterically hindered diarylurea.

Executive Summary

The N-methylation of N,N'-Bis(2-methylphenyl)urea presents a specific synthetic challenge due to the significant steric hindrance provided by the ortho-methyl groups on the aromatic rings. While standard methylation protocols exist for simple ureas, the o-tolyl substituents reduce the nucleophilicity of the nitrogen atoms and impose steric barriers to

This guide details two validated protocols:

-

Method A (Gold Standard): Irreversible deprotonation using Sodium Hydride (NaH) in polar aprotic media.

-

Method B (Scalable/Green): Phase-Transfer Catalysis (PTC) for larger-scale applications.

Note on Nomenclature: This guide focuses on the symmetric 1,3-isomer (N,N'-bis) , the most common "bis(tolyl)urea" scaffold in medicinal chemistry. If the 1,1-isomer (N,N-bis) is the target, the free

Chemical Context & Mechanistic Insight

The Steric Challenge

The target molecule contains two secondary amide-like nitrogens. The ortho-methyl group on the phenyl ring forces the aryl ring to twist out of planarity with the urea linkage to minimize

Regioselectivity: N- vs. O-Alkylation

The urea anion is an ambident nucleophile . Resonance delocalization allows negative charge density to reside on both the Nitrogen and Oxygen atoms.

-

O-Methylation yields isoureas (kinetic products, often unstable).

-

N-Methylation yields the desired substituted urea (thermodynamic product).

Control Strategy: To favor N-methylation, we utilize Hard-Soft Acid-Base (HSAB) principles.

-

Solvent: Polar aprotic solvents (DMF, DMSO) solvate the cation (

), leaving the "naked" urea anion free to react. They also stabilize the transition state for N-alkylation. -

Base: Strong bases (NaH) ensure complete deprotonation (

of diarylurea ~20-22), preventing equilibrium-driven side reactions.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the deprotonation and subsequent methylation of diarylureas.

Experimental Protocols

Method A: Sodium Hydride (NaH) / Methyl Iodide

Best for: High yield, difficult substrates, small-to-medium scale (mg to g).

Mechanism: Irreversible deprotonation followed by

Reagents & Equipment[1]

-

Substrate: N,N'-Bis(2-methylphenyl)urea (1.0 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq per methyl group desired).

-

Electrophile: Methyl Iodide (MeI) (1.5 eq).[2] Warning: Neurotoxin.

-

Solvent: Anhydrous DMF or THF (0.1 M concentration).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure

-

Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

NaH Washing (Optional but Recommended): Place NaH (60% dispersion) in the flask. Add dry hexane, stir briefly to dissolve the oil, and carefully remove the supernatant via syringe. Repeat twice. Note: This exposes highly reactive dry NaH; handle with extreme caution.

-

Solubilization: Add anhydrous DMF to the NaH. Cool the suspension to 0°C in an ice bath.

-

Deprotonation: Dissolve the urea substrate in a minimum volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

-

Observation: Evolution of Hydrogen gas (

). The solution may turn yellow/orange indicating anion formation. -

Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

-

-

Methylation: Cool the mixture back to 0°C. Add Methyl Iodide (MeI) dropwise via syringe.

-

Tip: If mono-methylation is desired, use exactly 1.0-1.1 eq of MeI and add very slowly. For exhaustive methylation (di-methylation), use 2.5 eq.

-

-

Reaction: Allow to warm to RT and stir.

-

Time: Typically 2–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

-

Quenching: Cool to 0°C. Carefully add saturated aqueous

dropwise to quench excess NaH. -

Workup: Dilute with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF, then brine (1x). Dry over

, filter, and concentrate.

Method B: Phase-Transfer Catalysis (PTC)

Best for: Scalability (>10g), safety (avoids NaH), and "green" chemistry requirements. Mechanism: Interfacial deprotonation mediated by a quaternary ammonium salt.

Reagents

-

Solvent System: Toluene (Organic phase) and 50% NaOH (Aqueous phase).

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

-

Electrophile: Dimethyl Sulfate (

) or Methyl Iodide.

Step-by-Step Procedure

-

Biphasic Setup: In a round bottom flask, dissolve N,N'-Bis(2-methylphenyl)urea in Toluene (0.2 M).

-

Catalyst Addition: Add TBAB (0.05 eq).

-

Base Addition: Add 50% w/w NaOH solution (5.0 eq). The mixture will form two distinct layers.

-

Alkylation: Add Methyl Iodide (2.0 eq) in one portion.

-

Agitation: Stir vigorously (>800 RPM). High shear is critical to create surface area between the phases.

-

Temperature: Heat to 40-50°C. Note: Do not overheat, as MeI is volatile (b.p. 42°C). Use a reflux condenser.

-

Monitoring: Monitor by HPLC. Reaction times are generally longer (12-24h) than Method A.

-

Workup: Separate phases. Wash the organic (Toluene) layer with water and dilute HCl (to remove unreacted amine/urea traces). Concentrate to dryness.

Data Analysis & Validation

Expected Analytical Data

Upon successful methylation, the physicochemical properties will shift significantly.

| Parameter | N,N'-Bis(2-methylphenyl)urea (Starting Material) | N-Methyl Product (Mono) | N,N'-Dimethyl Product |

| 1H NMR (NH) | Singlet/Broad ~8.0 - 9.0 ppm | One NH signal (broad) | No NH signal |

| 1H NMR (N-Me) | Absent | Singlet ~3.1 - 3.3 ppm (3H) | Singlet ~3.1 - 3.3 ppm (6H) |

| Solubility | Poor in non-polar solvents | Improved organic solubility | Excellent organic solubility |

| IR Spectrum | Strong N-H stretch (~3300 cm⁻¹) | Weak N-H stretch | Absent N-H stretch |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of o-tolyl group. | Increase temperature to 60°C (Method A). Switch to stronger base (KH). |

| O-Methylation | Solvent not polar enough; "Soft" electrophile needed. | Ensure DMF is dry. Switch from MeI to Methyl Triflate (MeOTf) for faster kinetics. |

| Insoluble SM | Urea aggregation. | Add Lithium Chloride (LiCl) to DMF to break H-bond aggregates (chaotropic effect). |

Workflow Visualization

Figure 2: Operational workflow for Method A (NaH/DMF).

References

-

Structural Identification

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69232, 1,3-Bis(2-methylphenyl)urea. Retrieved from [Link]

-

- Synthetic Methodology (NaH/MeI)

-

Phase Transfer Catalysis

-

Starks, C. M. (1971). Phase-transfer catalysis.[3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

-

- Butler, R. N., & Scott, F. L. (1967). The reaction of urea and N-substituted ureas with methyl iodide. Journal of the Chemical Society C: Organic.

-

Steric Considerations in Diarylureas

Sources

Application Notes & Protocols: A Guide to the Synthesis of Unsymmetrical Urea Derivatives Utilizing 1,3-Di-o-tolylurea Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Unsymmetrical Ureas and Novel Synthetic Strategies

Unsymmetrical urea derivatives are a cornerstone in modern medicinal chemistry and drug development. Their unique ability to form stable hydrogen bonds with biological targets makes them prevalent motifs in a wide array of therapeutics, including kinase inhibitors, antiviral agents, and receptor modulators.[1][2][3][4] The pursuit of efficient, safe, and versatile methods for their synthesis is therefore a critical endeavor in pharmaceutical research.